molecular formula C12H19BrO2 B8097652 Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate

Cat. No.: B8097652
M. Wt: 275.18 g/mol
InChI Key: PAWJDCQATJLJAX-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)spiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C12H19BrO2 It is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate typically involves the bromination of a suitable precursor compound. One common method involves the reaction of a spiro[3.5]nonane derivative with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, resulting in the formation of a spiro[3.5]nonane derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This can lead to the formation of covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The spiro structure also contributes to the compound’s unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chloromethyl)spiro[3.5]nonane-7-carboxylate
  • Methyl 2-(iodomethyl)spiro[3.5]nonane-7-carboxylate
  • Methyl 2-(hydroxymethyl)spiro[3.5]nonane-7-carboxylate

Uniqueness

Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the spiro structure provides a rigid and sterically hindered framework, influencing the compound’s overall reactivity and binding properties.

Properties

IUPAC Name

methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO2/c1-15-11(14)10-2-4-12(5-3-10)6-9(7-12)8-13/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWJDCQATJLJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CC1)CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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